molecular formula C11H8N2O5 B5692584 N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide

N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B5692584
M. Wt: 248.19 g/mol
InChI Key: OXYZBKZUDUGFJN-UHFFFAOYSA-N
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Description

N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound belonging to the class of chromene derivatives.

Preparation Methods

The synthesis of N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-nitro-2-hydroxybenzaldehyde and ethyl cyanoacetate, catalyzed by trifluoroacetic acid. The reaction conditions are optimized to yield the desired product with high purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

    Condensation: The compound can undergo condensation reactions with various amines to form new derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with the active site of pancreatic lipase. The compound binds to the enzyme, inhibiting its activity and thus reducing the breakdown and absorption of dietary fats . This interaction is facilitated by the compound’s ability to form stable complexes with key amino acids in the enzyme’s active site.

Comparison with Similar Compounds

N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide can be compared with other chromene derivatives such as:

The uniqueness of this compound lies in its specific nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogues.

Properties

IUPAC Name

N-methyl-6-nitro-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5/c1-12-10(14)8-5-6-4-7(13(16)17)2-3-9(6)18-11(8)15/h2-5H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYZBKZUDUGFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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